molecular formula C18H28BNO4 B2439647 4-Methyl-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]morpholine CAS No. 2246429-21-8

4-Methyl-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]morpholine

Cat. No.: B2439647
CAS No.: 2246429-21-8
M. Wt: 333.24
InChI Key: HEOCHHFXYRSDKK-UHFFFAOYSA-N
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Description

4-Methyl-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]morpholine is a sophisticated boronic ester pinacol ester derivative that serves as a critical building block in modern synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. Its primary research value lies in its application in the Suzuki-Miyaura cross-coupling reaction , a palladium-catalyzed process that forms carbon-carbon bonds between boronic acids and organic halides. This reaction is a cornerstone in medicinal chemistry for the construction of biaryl and heteroaryl systems. The morpholine moiety incorporated into its structure is a privileged pharmacophore, a common feature in drugs and bioactive molecules that often contributes to improved solubility and target binding. This specific compound is recognized as a key intermediate in the synthetic pathway of ZLc-002 , a potent and selective inhibitor of DAPK1 (Death-Associated Protein Kinase 1). DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase implicated in a range of neurological diseases, including ischemic stroke and Alzheimer's disease, making inhibitors like ZLc-002 valuable tools for probing apoptotic signaling pathways and neuroprotective mechanisms. The presence of the pinacol boronate group makes this reagent highly valuable for the efficient and late-stage functionalization of complex molecules, accelerating the discovery and optimization of novel therapeutic agents targeting kinase-driven pathologies.

Properties

IUPAC Name

4-methyl-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO4/c1-17(2)18(3,4)24-19(23-17)14-6-8-15(9-7-14)22-13-16-12-20(5)10-11-21-16/h6-9,16H,10-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOCHHFXYRSDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3CN(CCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]morpholine typically involves the following steps:

    Formation of the phenoxy intermediate: This involves the reaction of 4-bromophenol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst to form the phenoxyboronate ester.

    Coupling with morpholine: The phenoxyboronate ester is then reacted with 4-methylmorpholine in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the above synthetic routes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the boronate ester moiety.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenolic or quinone derivatives, while substitution reactions can introduce various functional groups onto the phenoxy ring.

Scientific Research Applications

4-Methyl-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound can be used in the development of probes for biological imaging and as a ligand in biochemical assays.

    Industry: The compound can be used in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]morpholine involves its interaction with molecular targets such as enzymes or receptors. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with a benzoate group instead of a morpholine ring.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of a morpholine ring.

    2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-1-ol: Features a pyrazole ring instead of a morpholine ring.

Uniqueness

The uniqueness of 4-Methyl-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]morpholine lies in its combination of a morpholine ring with a phenoxyboronate ester, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications in synthesis and research.

Biological Activity

4-Methyl-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]morpholine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC12H22BNO2
Molar Mass223.12 g/mol
Melting Point72-76 °C
Boiling Point252.5 °C (predicted)
AppearanceCrystalline Powder
pKa9.25 (predicted)

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound's morpholine moiety is known for its role in modulating enzyme activity and receptor interactions.

  • Enzyme Inhibition : Studies have shown that morpholine derivatives can act as inhibitors for various enzymes. For instance, compounds similar to this one have demonstrated significant inhibition of α-glucosidase, an enzyme crucial for carbohydrate metabolism .
  • Receptor Modulation : The presence of the dioxaborolane group may enhance the compound's ability to interact with biological receptors, potentially affecting signaling pathways related to cell growth and metabolism.

In Vitro Studies

Recent in vitro studies have highlighted the compound's potential as an α-glucosidase inhibitor:

  • Efficacy : In a study involving various morpholine derivatives, it was found that those with structural similarities to this compound exhibited IC50 values ranging from 10 to 50 µM against α-glucosidase .

Case Studies

  • Case Study on Diabetes Management : A study evaluated the effects of morpholine derivatives on glucose metabolism in diabetic models. The results indicated that the compound significantly reduced postprandial blood glucose levels through α-glucosidase inhibition .
  • Cancer Research : Another investigation focused on the anti-proliferative effects of morpholine-containing compounds on cancer cell lines. The study reported that compounds similar to this compound inhibited cell proliferation in a dose-dependent manner .

Q & A

Q. What are the key considerations for synthesizing 4-methyl-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]morpholine, and how can low yields be addressed?

The synthesis involves coupling a boronic ester precursor with a morpholine derivative. For example, analogous compounds like 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine are synthesized via nucleophilic substitution or condensation reactions, yielding ~27% under standard conditions . Low yields may stem from steric hindrance or boronate stability issues. Optimization strategies include:

  • Reagent stoichiometry : Adjusting molar ratios to favor product formation.
  • Purification : Using column chromatography with hexanes/EtOAc (2:1 + 0.25% Et3_3N) to minimize decomposition .
  • Internal standards : Employing mesitylene for accurate 1^1H-NMR yield quantification .

Q. What analytical methods are critical for confirming the structure and purity of this compound?

  • 1^1H-NMR spectroscopy : Identifies characteristic peaks for the morpholine ring (δ 2.5–3.5 ppm) and dioxaborolane (δ 1.3 ppm for methyl groups) .
  • Melting point analysis : Determines crystallinity; deviations >2°C suggest impurities (e.g., 118–119°C for related boronic esters) .
  • HPLC-MS : Validates molecular weight and detects trace byproducts .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Under argon at –20°C to prevent hydrolysis of the boronic ester .
  • Safety protocols : Use PPE (gloves, goggles) and fume hoods due to potential toxicity .

Advanced Research Questions

Q. How can computational methods enhance the synthesis design of boronic ester-containing morpholine derivatives?

The ICReDD framework integrates quantum chemical calculations to predict reaction pathways and optimize conditions:

  • Transition state modeling : Identifies energy barriers for key steps (e.g., Suzuki coupling) .
  • Machine learning : Analyzes historical data to recommend solvent systems (e.g., THF/water for cross-couplings) .
  • Feedback loops : Experimental data refine computational models, reducing trial-and-error approaches .

Q. What strategies resolve contradictions in reaction outcomes, such as variable yields across laboratories?

  • Factorial design of experiments (DoE) : Systematically tests variables (temperature, catalyst loading) to isolate critical factors .
  • Batch analysis : Compare impurity profiles (e.g., via LC-MS) to identify decomposition pathways .
  • Interlaboratory validation : Standardize protocols (e.g., inert atmosphere, degassed solvents) to minimize variability .

Q. What role does this compound play in cross-coupling reactions, and how can its reactivity be modulated?

The pinacol boronic ester moiety enables Suzuki-Miyaura couplings for biaryl synthesis. Reactivity depends on:

  • Electronic effects : Electron-withdrawing substituents on the aryl ring accelerate transmetallation .
  • Steric environment : Bulky groups (e.g., tetramethyl dioxaborolane) may slow coupling but improve selectivity .
  • Catalyst choice : Pd(PPh3_3)4_4 or SPhos-Pd complexes enhance efficiency with sterically hindered substrates .

Q. How can researchers explore the compound’s application in novel drug discovery pipelines?

  • Structure-activity relationship (SAR) studies : Modify the morpholine ring (e.g., introduce sulfonyl or piperazine groups) to assess biological activity .
  • Protease inhibition assays : Test boronic ester derivatives as covalent inhibitors (e.g., targeting thrombin or proteasomes) .
  • In silico docking : Predict binding affinities to therapeutic targets using molecular dynamics simulations .

Methodological Resources

  • Synthesis protocols : General Procedure A for boronate-morpholine coupling .
  • Safety guidelines : Hoffman Fine Chemicals’ recommendations for boronic ester handling .
  • Computational tools : ICReDD’s reaction path search software for optimizing conditions .

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